

(R)-Pyrrolidine-3-thiol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Pyrrolidine-3-thiol

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An In-depth Technical Guide on **(R)-Pyrrolidine-3-thiol**: Core Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and comprehensive characterization for **(R)-Pyrrolidine-3-thiol** are not extensively available in publicly accessible literature. This guide compiles the available information and provides theoretical context based on the general properties of pyrrolidines and thiols. The experimental protocols and some data presented are illustrative and based on general chemical principles.

Introduction

(R)-Pyrrolidine-3-thiol is a chiral organosulfur compound featuring a saturated five-membered nitrogen-containing ring (pyrrolidine) with a thiol group at the 3-position. The "(R)" designation indicates the stereochemistry at the chiral center. This molecule holds potential as a building block in medicinal chemistry and drug discovery due to the presence of two key functional groups: a secondary amine and a nucleophilic thiol. It is commonly available as its hydrochloride salt to improve stability and solubility.

Physicochemical Properties

Quantitative data for **(R)-Pyrrolidine-3-thiol** is sparse. The following tables summarize the available information for its hydrochloride salt and provide estimated values for the free base

based on general chemical principles.

Table 1: Physical Properties of **(R)-Pyrrolidine-3-thiol** and its Hydrochloride Salt

Property	(R)-Pyrrolidine-3-thiol Hydrochloride	(R)-Pyrrolidine-3-thiol (Free Base - Estimated)
CAS Number	101394-44-9	Not available
Molecular Formula	C ₄ H ₁₀ ClNS	C ₄ H ₉ NS
Molecular Weight	139.65 g/mol [1][2]	103.19 g/mol
Appearance	White to off-white solid (typical for hydrochlorides)	Colorless to pale yellow liquid (typical for thiols)
Melting Point	Not available	Not available
Boiling Point	Not available	Not available
Solubility	Soluble in water[1]	Likely soluble in organic solvents, sparingly soluble in water
pKa (Thiol)	~8-10 (Estimated)	~10-11 (Estimated)
pKa (Amine)	~9-10 (Estimated)	~11-12 (Estimated)

Table 2: Chemical Identifiers of **(R)-Pyrrolidine-3-thiol** Hydrochloride

Identifier	Value
IUPAC Name	(3R)-pyrrolidine-3-thiol;hydrochloride
SMILES	Cl.N[C@H]1CSCC1
InChI	InChI=1S/C4H9NS.ClH/c5-4-1-6-2-3-4;/h4,6H,1-3,5H2;1H/t4-;/m1./s1

Chemical Reactivity and Stability

The chemical behavior of **(R)-Pyrrolidine-3-thiol** is dictated by its secondary amine and thiol functional groups.

- **Thiol Group Reactivity:** The thiol group is nucleophilic and readily undergoes S-alkylation, S-acylation, and oxidation to disulfides or sulfonic acids. It can also form complexes with metal ions.
- **Amine Group Reactivity:** The secondary amine is basic and nucleophilic, allowing for N-alkylation, N-acylation, and formation of amides.
- **Stability:** Thiols can be susceptible to air oxidation, particularly at basic pH, leading to the formation of disulfides. The hydrochloride salt is generally more stable and less prone to oxidation. Storage under an inert atmosphere is recommended.

Below is a diagram illustrating the key reactive sites of **(R)-Pyrrolidine-3-thiol**.

Caption: Reactivity of **(R)-Pyrrolidine-3-thiol**.

Experimental Protocols (Theoretical)

Detailed, validated experimental protocols for the synthesis and analysis of **(R)-Pyrrolidine-3-thiol** are not readily available. The following represents a plausible, theoretical synthetic route starting from the more common (R)-3-hydroxypyrrolidine.

4.1. Theoretical Synthesis of **(R)-Pyrrolidine-3-thiol** from (R)-3-Hydroxypyrrolidine

This proposed two-step synthesis involves the conversion of the hydroxyl group to a better leaving group (e.g., a tosylate), followed by nucleophilic substitution with a thiol surrogate.

Step 1: Tosylation of N-Boc-(R)-3-hydroxypyrrolidine

- Protect the nitrogen of (R)-3-hydroxypyrrolidine with a Boc group.
- Dissolve N-Boc-(R)-3-hydroxypyrrolidine in anhydrous dichloromethane at 0 °C under an inert atmosphere.
- Add triethylamine, followed by the slow addition of p-toluenesulfonyl chloride.

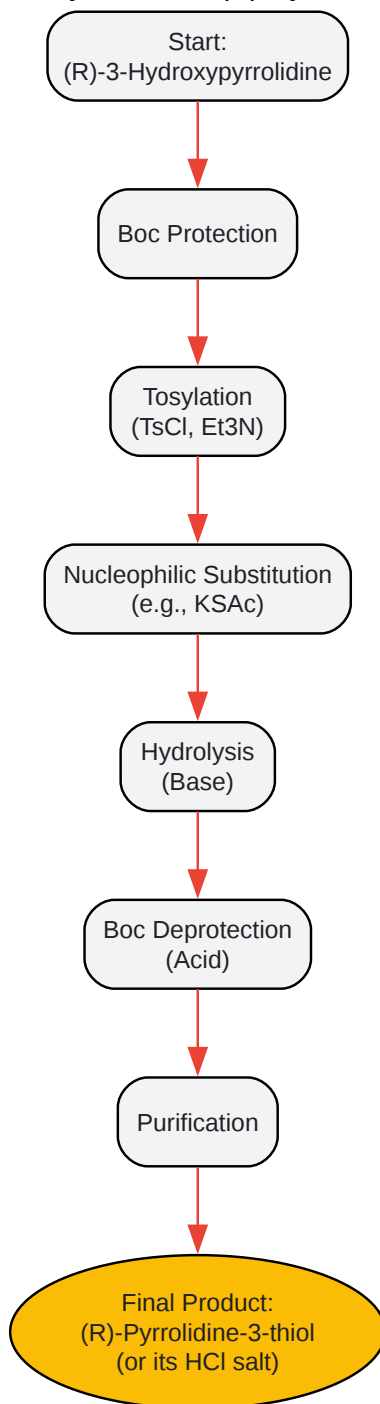
- Stir the reaction at room temperature until completion (monitored by TLC).
- Work up the reaction by washing with water, dilute HCl, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield N-Boc-(R)-3-tosyloxypyrrolidine.

Step 2: Thiolation and Deprotection

- Dissolve the tosylated intermediate in a suitable solvent like DMF.
- Add a thiolating agent, such as sodium hydrosulfide (NaSH) or potassium thioacetate.
- Heat the reaction mixture to facilitate the SN2 reaction.
- After the reaction is complete, cool to room temperature and perform an appropriate work-up. If thioacetate was used, hydrolysis with a base is required to generate the free thiol.
- Remove the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
- Purify the final product, **(R)-Pyrrolidine-3-thiol**, which may be isolated as its hydrochloride salt.

The following diagram illustrates this theoretical workflow.

Theoretical Synthesis of (R)-Pyrrolidine-3-thiol

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Caption: Theoretical synthesis workflow.

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for **(R)-Pyrrolidine-3-thiol** is not available in the searched literature. For characterization, one would expect the following features:

- ^1H NMR: Signals corresponding to the protons on the pyrrolidine ring, including a characteristic signal for the proton on the carbon bearing the thiol group. The N-H and S-H protons may appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.
- ^{13}C NMR: Four distinct signals for the four carbon atoms of the pyrrolidine ring.
- IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300-3500 cm^{-1}), C-H stretching (around 2850-2960 cm^{-1}), and a weak S-H stretching band (around 2550-2600 cm^{-1}).
- Mass Spectrometry: The molecular ion peak (M^+) corresponding to the molecular weight of the compound.

Biological Activity and Signaling Pathways

While some sources suggest potential antimicrobial properties for thiol-containing compounds, there is no specific information available regarding the biological activity or involvement in signaling pathways for **(R)-Pyrrolidine-3-thiol**.

Conclusion

(R)-Pyrrolidine-3-thiol is a chiral building block with potential applications in synthetic and medicinal chemistry. However, a comprehensive public dataset of its physical and chemical properties, as well as detailed experimental protocols, is currently lacking. The information provided in this guide is based on available supplier data and theoretical chemical principles. Researchers interested in utilizing this compound should perform their own characterization and optimization of synthetic procedures.

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